molecular formula C15H14F3N5O2 B2490757 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one CAS No. 2380143-86-0

1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one

Cat. No.: B2490757
CAS No.: 2380143-86-0
M. Wt: 353.305
InChI Key: HHJFSDOQKGIERP-UHFFFAOYSA-N
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Description

  • The methoxypyridine and trifluoromethylpyrimidine groups are introduced via coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
  • Reaction conditions: Catalysts like palladium, bases such as potassium carbonate, and solvents like toluene or DMF (dimethylformamide).

Industrial Production Methods: Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Piperazine Core:

    • Starting with a piperazine derivative, the core structure is often synthesized through nucleophilic substitution reactions.
    • Reaction conditions: Solvents like dichloromethane or ethanol, temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    • Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
    • Conditions: Acidic or basic media, controlled temperatures.
  • Reduction: The compound can be reduced to modify the pyridine or pyrimidine rings.

    • Reagents: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
    • Conditions: Anhydrous conditions, inert atmosphere.
  • Substitution: Halogenation or nitration can occur on the aromatic rings.

    • Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
    • Conditions: Solvents like acetic acid, controlled temperatures.

Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as halogenated or nitrated analogs.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one: Similar structure but with a pyridine ring instead of pyrimidine.

    1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)benzyl]piperazin-2-one: Benzyl group instead of pyrimidine.

Uniqueness: 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one is unique due to the specific combination of methoxypyridine and trifluoromethylpyrimidine groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O2/c1-25-12-8-10(2-4-19-12)23-7-6-22(9-13(23)24)14-20-5-3-11(21-14)15(16,17)18/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJFSDOQKGIERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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